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Cadmium phosphide

II₃V₂ semiconductors bandgap engineering n-type vs p-type

Cd₃P₂ occupies a unique parametric niche preventing simple substitution. Its narrow direct bandgap (0.52–0.575 eV) enables intrinsic NIR-SWIR absorption/emission (1200–2500 nm) in bulk form—distinct from Zn₃P₂ (1.5 eV) and InP (1.35 eV). Undoped n-type with high electron mobility (1500 cm²/V·s) versus p-type Zn₃P₂/Zn₃As₂, dictating different heterojunction strategies. The exceptionally large exciton diameter (36.1 nm) yields size-tunable QD emission across C- and L-telecom bands, with PLQY up to 31%. Ideal for solution-processed SWIR photodetectors, quantum heterojunction solar cells, and high-pressure calibration. High-purity powder and sputtering targets available.

Molecular Formula CdP2
Molecular Weight 174.36
CAS No. 12133-44-7
Cat. No. B1143676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCadmium phosphide
CAS12133-44-7
SynonymsCADMIUM PHOSPHIDE
Molecular FormulaCdP2
Molecular Weight174.36
Structural Identifiers
SMILESP#P=[Cd]
InChIInChI=1S/Cd.P2/c;1-2
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cadmium Phosphide (CAS 12133-44-7) for Narrow-Bandgap II₃V₂ Semiconductor R&D and Optoelectronic Procurement


Cadmium phosphide (Cd₃P₂) is a II₃V₂ inorganic semiconductor with a tetragonal crystal structure at room temperature [1]. It is characterized by a narrow direct bulk bandgap of approximately 0.5–0.575 eV at 300 K, which enables efficient absorption and emission in the near-infrared (NIR) to short-wave infrared (SWIR) spectral range [2]. As a member of the A₃ᴵᴵB₂ⱽ pnictide family, Cd₃P₂ exhibits n-type conductivity in its undoped bulk form, with an electron mobility of approximately 1500 cm²/V·s and a resistivity (ρ₃₀₀) of 9 to 25 × 10⁻³ Ω·cm [3]. The material also possesses a notably large exciton diameter (36.1 nm) relative to other common semiconductors, which makes it highly responsive to quantum confinement effects when fabricated into nanostructures [4].

Why Cadmium Phosphide (Cd₃P₂) Cannot Be Replaced by Zn₃P₂, Cd₃As₂, or InP for NIR/SWIR and Narrow-Bandgap Optoelectronics


Cadmium phosphide occupies a unique parametric niche within the II₃V₂ and III-V semiconductor families that prevents simple substitution. Its narrow direct bandgap (0.52–0.575 eV) is significantly smaller than that of Zn₃P₂ (1.5 eV) and InP (1.35 eV), yet wider than the near-semimetallic Cd₃As₂ (∼0.1 eV), positioning it as the sole material in this class capable of intrinsic absorption and emission across the NIR to SWIR window (∼1200–2500 nm) without requiring alloying or quantum confinement in bulk form [1]. Furthermore, unlike Zn₃P₂ (p-type) and Zn₃As₂ (p-type), undoped Cd₃P₂ is n-type with a comparatively high electron mobility (1500 cm²/V·s), which dictates fundamentally different device integration strategies for heterojunction and contact engineering [2]. The exceptionally large exciton diameter (36.1 nm) relative to InP (15.0 nm) and CdSe (8.0 nm) means that quantum confinement effects in Cd₃P₂ nanocrystals are pronounced at dimensions where competing materials would already exhibit bulk-like behavior, enabling size-tunable optical properties across a uniquely broad spectral range [3].

Quantitative Differentiation of Cadmium Phosphide (Cd₃P₂) vs. Zn₃P₂, Cd₃As₂, InP, and CdSe


Direct Comparison of Bulk Bandgap Energy and Conduction Type for II₃V₂ Semiconductor Selection

In the II₃V₂ pnictide family, Cd₃P₂ exhibits a bulk direct bandgap of 0.5 eV, which is narrower than the 1.5 eV of Zn₃P₂ but wider than the ∼0.1 eV of Cd₃As₂ [1]. Additionally, undoped Cd₃P₂ is n-type, while Zn₃P₂ and Zn₃As₂ are intrinsically p-type [1]. This combination of intermediate bandgap and n-type conductivity distinguishes Cd₃P₂ for heterojunction applications where its conduction type and optical window differ fundamentally from its p-type phosphide analog.

II₃V₂ semiconductors bandgap engineering n-type vs p-type optoelectronics

Exciton Diameter Quantification for Quantum Confinement-Dependent Nanostructure Engineering

The exciton diameter of bulk Cd₃P₂ is 36.1 nm, which is substantially larger than the 15.0 nm of InP and the 8.0 nm of CdSe [1]. This large exciton diameter means that quantum confinement effects are observable in Cd₃P₂ nanoparticles at sizes up to ∼36 nm, whereas InP and CdSe require dimensions below 15 nm and 8 nm, respectively, to achieve similar degrees of confinement. As a result, Cd₃P₂ quantum dots can be synthesized at larger physical sizes while still exhibiting strong size-tunable optical properties.

quantum dots exciton Bohr radius nanocrystal synthesis quantum confinement

Electron Mobility and Electrical Transport Parameters in Bulk n-Type Cd₃P₂

Single and polycrystalline n-type Cd₃P₂ samples exhibit an electron mobility (μH) of 1500 cm²/V·s at 300 K, with an electron concentration (n) of 2 to 5 × 10¹⁷ cm⁻³ and a resistivity (ρ₃₀₀) of 9 to 25 × 10⁻³ Ω·cm [1]. The effective mass of electrons (m*) is determined to be 0.1 m₀ from thermoelectric power and Hall coefficient measurements [1]. For comparison, Zn₃P₂ (p-type) exhibits significantly lower carrier mobility [2], and Cd₃As₂, while n-type, is a Dirac semimetal with a much narrower bandgap (∼0.1 eV) and distinct electronic structure [2].

electron mobility Hall effect semiconductor transport n-type conductivity

SWIR Emission Wavelength and Quantum Yield of Cd₃P₂ vs. (CdₓZn₁₋ₓ)₃P₂ Quantum Dots

Cd₃P₂ quantum dots can achieve emission wavelengths up to approximately 1570 nm when synthesized with sizes exceeding 10 nm, placing their emission within the C- and L-telecom bands [1]. Cadmium-zinc phosphide (CdₓZn₁₋ₓ)₃P₂ quantum dots exhibit a photoluminescence quantum yield (PLQY) of up to 31% at an emission wavelength of 1250 nm [1]. The band-edge photoluminescence lifetime for these (CdₓZn₁₋ₓ)₃P₂ quantum dots is 60 ns [1]. In contrast, Cd₃As₂ quantum dots are not widely reported for SWIR emission due to their semimetallic nature, and Zn₃P₂ quantum dots, while less toxic, have historically exhibited lower optical quality and are at earlier stages of development [2].

quantum dots SWIR emission photoluminescence quantum yield telecom wavelengths

Hole Mobility in p-Type Cd₃P₂ Nanowires for Broadband Photodetector Applications

Single-crystalline p-type Cd₃P₂ nanowires synthesized via chemical vapor deposition exhibit a hole mobility of 2.94 cm²/V·s [1]. Photodetectors fabricated from these pristine Cd₃P₂ nanowires demonstrate high responsivity and photoconductive gain across a broad spectral range covering ultraviolet (UV), visible, and near-infrared (NIR) wavelengths [1]. Hybrid organic-inorganic photodetectors combining n-type PCBM with p-type Cd₃P₂ nanowires show further improved photocurrent and photoconductive gain compared to devices made from pristine Cd₃P₂ nanowires alone [1]. While direct comparative hole mobility data for Zn₃P₂ nanowires under identical conditions is not provided in this study, Zn₃P₂ is intrinsically p-type and may serve as an alternative; however, the demonstrated broadband photoresponse and successful hybrid integration with PCBM represent a validated device platform specific to Cd₃P₂ nanowires.

nanowire hole mobility photodetector p-type semiconductor

Power Conversion Efficiency of PbS/Cd₃P₂ Quantum Heterojunction Colloidal Quantum Dot Solar Cells

A quantum heterojunction colloidal quantum dot (CQD) solar cell employing a p-type PbS CQDs / n-type Cd₃P₂ CQDs architecture achieved a power conversion efficiency (PCE) of 1.5% [1]. In this device, both the p-type PbS and n-type Cd₃P₂ CQD layers function as quantum-tunable, solution-processed light absorbers, with the band alignment engineered by tuning the quantum dot size and thus the bandgap [1]. This efficiency represents a proof-of-concept for solution-processed Cd₃P₂ CQD solar cells. For reference, analogous PbS/CdS heterojunction solar cells have demonstrated an average PCE of 3.5% [2]. Additionally, cadmium-doped cells (likely referring to Cd diffusion into InP, not Cd₃P₂) have been reported with efficiencies up to 4.94% [3], though this is a distinct device architecture.

quantum dot solar cell heterojunction solution-processed photovoltaics PbS

Procurement-Driven Application Scenarios for Cadmium Phosphide (Cd₃P₂) Based on Quantitative Differentiation Evidence


Short-Wave Infrared (SWIR) Emitters and Photodetectors for Telecom and Biomedical Imaging

Cadmium phosphide quantum dots (QDs) with sizes exceeding 10 nm emit at wavelengths up to 1570 nm, covering the C- and L-telecom bands [1]. This emission tunability, combined with a photoluminescence quantum yield of up to 31% for alloyed (CdₓZn₁₋ₓ)₃P₂ QDs at 1250 nm [1], positions Cd₃P₂ QDs as a viable colloidal alternative to epitaxially grown InGaAs QDs for SWIR emitters. The narrow bulk bandgap (0.5 eV) and large exciton diameter (36.1 nm) enable quantum confinement-based tuning across the NIR and SWIR spectral windows [2]. Procurement of high-purity Cd₃P₂ powder or sputtering targets (available at 99.999% purity) [3] supports the synthesis of these SWIR-active QDs for use in fiber-optic communication components, biological tissue imaging (NIR-II window, 1000–1700 nm), and secure information displays.

n-Type Component in Quantum Dot Heterojunction Solar Cells

The n-type conductivity of Cd₃P₂ (undoped bulk) and its ability to form solution-processed colloidal quantum dots make it suitable as the n-type absorber layer in quantum heterojunction solar cells [1]. A demonstrated device architecture pairing p-type PbS CQDs with n-type Cd₃P₂ CQDs achieved a power conversion efficiency of 1.5% [1]. The band alignment can be engineered by tuning the Cd₃P₂ quantum dot size, which alters its bandgap [1]. Researchers procuring Cd₃P₂ CQDs or precursors for photovoltaic research can leverage this established heterojunction concept, with the understanding that Zn₃P₂ (p-type) would require inverted device architectures, and Cd₃As₂ (semimetallic, ∼0.1 eV bandgap) would likely introduce excessive dark current and poor junction rectification.

p-Type Nanowire Broadband Photodetectors (UV–Visible–NIR)

Single-crystalline p-type Cd₃P₂ nanowires can be synthesized via chemical vapor deposition and exhibit a hole mobility of 2.94 cm²/V·s [1]. Photodetectors fabricated from these nanowires demonstrate high responsivity and photoconductive gain across the UV, visible, and NIR spectral ranges [1]. Furthermore, hybrid organic-inorganic devices combining n-type PCBM with p-type Cd₃P₂ nanowires show enhanced photocurrent and gain [1]. This application scenario is particularly relevant for procurement of Cd₃P₂ source materials (e.g., high-purity powder or sputtering targets) intended for vapor-phase growth of nanostructured photodetectors, offering a broadband photoresponse that leverages Cd₃P₂'s narrow bandgap and the ability to form p-type nanowires despite its native n-type bulk character.

Pressure Calibration Standard in High-Pressure Research Apparatus

A Chinese patent (CN114323405B) discloses the use of Cd₃P₂ as a pressure calibration substance for large-cavity high-pressure apparatuses [1]. The method involves utilizing the resistance mutation that occurs at Cd₃P₂'s phase transition pressure point(s) to calibrate the cavity pressure, supplementing traditional calibration materials such as Bi, Tl, and Ba [1]. This application is distinct from optoelectronic uses and represents a niche but validated industrial scenario. Procurement of high-purity Cd₃P₂ powder (99.99–99.999% available from multiple suppliers) [2] is necessary for this calibration application to ensure reproducible phase transition behavior without impurity-induced artifacts.

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